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Sulfuric acid, lanthanum(3+) salt (3:2)

Cat. No.: B8181701
M. Wt: 236.99 g/mol
InChI Key: ZHIMWHGEMSAQBS-UHFFFAOYSA-N
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Description

Significance of Lanthanum(III) Sulfate (B86663) in Contemporary Chemical Science

The importance of lanthanum(III) sulfate in modern chemical science is multifaceted, stemming from its role as a key ingredient in the synthesis of a variety of advanced materials. In the realm of electronics, it is instrumental in the production of high-performance optical glasses and phosphors for LED lighting and display technologies. ornl.gov The inclusion of lanthanum enhances the refractive index and durability of glass formulations. ornl.gov

In the energy sector, lanthanum(III) sulfate is a crucial precursor for catalysts used in fuel cells and other energy conversion systems, contributing to the advancement of greener technologies. mgahv.in Its catalytic applications are extensive, ranging from petroleum refining to enhancing reaction rates in the production of fine chemicals. ornl.govstanfordmaterials.com Furthermore, it is a vital component in the manufacturing of nickel-metal hydride (NiMH) batteries, which are utilized in hybrid vehicles. stanfordmaterials.com

The compound also plays a significant role in environmental applications, particularly in water treatment processes where it is effective in removing phosphates, thereby preventing the eutrophication of water bodies. mdpi.com In the chemical industry, lanthanum(III) sulfate serves as a versatile precursor for the synthesis of other lanthanum compounds, which are then used to create advanced ceramics and other specialized materials. mgahv.in

Historical Context of Lanthanum Sulfate Research

The story of lanthanum(III) sulfate is intrinsically linked to the discovery of its constituent element, lanthanum. In 1839, Swedish chemist Carl Gustaf Mosander successfully isolated a new rare earth element from a sample of cerium nitrate (B79036). azom.com He named this new element lanthanum, derived from the Greek word "lanthanein," meaning "to lie hidden," due to its presence as an impurity within cerium compounds. researchgate.netosti.gov

Following the discovery of lanthanum, the investigation of its various compounds began. The separation of rare earth elements in the 19th century was a significant challenge for chemists. stanfordmaterials.com Early methods for processing rare earth ores like monazite (B576339) involved "cracking" the ore with concentrated sulfuric acid at elevated temperatures. wikipedia.org This process would dissolve the rare earth elements, including lanthanum, as their respective sulfates, leaving behind a solution of lanthanide sulfates. wikipedia.org From these solutions, the individual rare earth elements could be painstakingly separated. This acid-based extraction process was a foundational step that enabled the production and subsequent study of rare earth sulfates, including lanthanum(III) sulfate.

The initial applications of lanthanum compounds were in technologies such as gas lantern mantles, developed by Carl Auer von Welsbach in the late 19th century. wikipedia.org While these early uses were primarily for lanthanum oxide, the underlying chemistry of separating lanthanum from its ores as a sulfate was a critical enabler of the broader field of rare earth chemistry and its applications.

Scope and Research Trajectories for Lanthanum(III) Sulfate Studies

Current and future research on lanthanum(III) sulfate is focused on leveraging its unique properties to develop next-generation materials and technologies. A significant area of investigation is in the field of catalysis, particularly in the development of lanthanum-based perovskite oxides. ornl.govresearchgate.net These materials exhibit remarkable catalytic activity and are being explored for a range of applications, from energy conversion to traditional heterogeneous reactions. ornl.govresearchgate.net

In the renewable energy sector, research is ongoing to enhance the efficiency of solid oxide fuel cells (SOFCs) using lanthanum-based materials. ui.ac.idfuelcellmaterials.com Lanthanum compounds are being investigated for use in both the electrolyte and cathode components of SOFCs to improve their performance and durability. ui.ac.idfuelcellmaterials.com

The development of advanced ceramics is another promising research trajectory. Lanthanum-doped ceramics are being studied for their improved mechanical and thermal properties, with potential applications in aerospace and electronics. mdpi.comnumberanalytics.com Furthermore, the synthesis of lanthanum-based nanomaterials is an emerging field. Researchers are exploring methods to create lanthanum sulfate nanomaterials with tailored properties for applications in electronics and catalysis. mgahv.in

The unique luminescent properties of lanthanum compounds continue to drive research into new phosphors for more efficient and color-pure lighting and displays. Additionally, the potential for lanthanum-based materials in quantum computing and advanced nuclear energy is beginning to be explored, highlighting the broad and evolving scope of lanthanum(III) sulfate research. numberanalytics.com

Interactive Data Tables

Table 1: Properties of Lanthanum(III) Sulfate

PropertyValue
Chemical Formula La₂(SO₄)₃
Molar Mass 566.00 g/mol
Appearance White crystalline powder
Density (anhydrous) 3.60 g/cm³
Melting Point 1150°C (decomposition)
Solubility in Water Soluble

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2LaO4S B8181701 Sulfuric acid, lanthanum(3+) salt (3:2)

Properties

IUPAC Name

lanthanum;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/La.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIMWHGEMSAQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.[La]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2LaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10099-60-2
Record name Lanthanum sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10099-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Crystallographic Analysis and Polymorphism of Lanthanum Iii Sulfate

Polymorphic Modifications of Anhydrous Lanthanum(III) Sulfate (B86663) (e.g., β-La₂(SO₄)₃, Nd₂(SO₄)₃ Structural Type)

Anhydrous lanthanum(III) sulfate is known to exist in different polymorphic forms, which are crystalline structures with the same chemical composition but different arrangements of atoms. A recently identified polymorphic modification, designated as β-La₂(SO₄)₃, was obtained through the thermal dehydration of lanthanum(III) sulfate nonahydrate. mdpi.comresearchgate.net This discovery highlights the potential for new structural types to emerge within the rare-earth sulfates. mdpi.com

Another structural type observed for anhydrous rare-earth sulfates is the Nd₂(SO₄)₃ type. It has been suggested that anhydrous lanthanum(III) sulfate formed during the thermal decomposition of lanthanum amidosulfates may adopt this structural type, although detailed structural studies are needed for confirmation. mdpi.com The existence of these different polymorphs underscores the rich structural chemistry of anhydrous lanthanum(III) sulfate.

Determination of Crystal Systems and Space Groups for Lanthanum(III) Sulfate Phases (e.g., Monoclinic C2/c)

The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. For the β-La₂(SO₄)₃ polymorph, powder X-ray diffraction data established that it crystallizes in the monoclinic crystal system. mdpi.comresearchgate.netkirensky.ru The specific space group was determined to be C2/c, which belongs to the prismatic crystal class (2/m). mdpi.comresearchgate.netkirensky.ruwikipedia.org The monoclinic system is characterized by three unequal axes, with one axis perpendicular to the plane of the other two. wikipedia.org

In contrast, the organically templated lanthanum(III) sulfate complex, [C₄N₃H₁₆][La(SO₄)₃]·H₂O, was found to crystallize in the triclinic system with the space group P-1. The triclinic system is the least symmetric of the seven crystal systems. These examples demonstrate that different phases of lanthanum(III) sulfate can exhibit distinct crystallographic symmetries.

Compound/PhaseCrystal SystemSpace Group
β-La₂(SO₄)₃MonoclinicC2/c
[C₄N₃H₁₆][La(SO₄)₃]·H₂OTriclinicP-1

Unit Cell Parameter Analysis and Temperature-Dependent Structural Changes in Lanthanum(III) Sulfate Crystals

The unit cell is the basic repeating unit of a crystal structure, and its dimensions are described by the unit cell parameters (a, b, c, α, β, γ). For β-La₂(SO₄)₃, the unit cell parameters have been determined as a = 17.6923(9) Å, b = 6.9102(4) Å, c = 8.3990(5) Å, and β = 100.321(3)°. mdpi.comresearchgate.net In the case of the organically templated lanthanum(III) sulfate, the unit cell parameters are a = 8.2773(7) Å, b = 9.5660(6) Å, c = 10.4363(6) Å, α = 105.661(2)°, β = 102.849(3)°, and γ = 104.376(3)°.

Studies on the temperature dependence of the unit cell parameters of β-La₂(SO₄)₃ have revealed interesting structural behavior. In the temperature range of 300–450 K, there is almost zero expansion along the a direction. mdpi.comresearchgate.net This phenomenon is thought to be due to the stretching of [LaO₉]n chains along the c direction, which occurs without a significant change in the layer thickness along the a direction. mdpi.comresearchgate.net This anisotropic thermal expansion highlights the directional nature of the forces within the crystal lattice.

Unit Cell Parameters of Lanthanum(III) Sulfate Phases

Compound/Phase a (Å) b (Å) c (Å) α (°) β (°) γ (°)
β-La₂(SO₄)₃ 17.6923(9) 6.9102(4) 8.3990(5) 90 100.321(3) 90

Three-Dimensional (3D) and Two-Dimensional (2D) Network Structures in Lanthanum(III) Sulfate Systems

Lanthanum(III) sulfate and its derivatives can form extended network structures of varying dimensionality. For example, the organically templated compound [C₄N₃H₁₆][La(SO₄)₃]·H₂O exhibits a one-dimensional (1D) structure consisting of infinite linear chains.

More complex network structures have also been observed. A hydrothermally synthesized lanthanum(III) sulfate oxalate (B1200264), La₂(C₂O₄)(SO₄)₂(H₂O)₃, displays a novel three-dimensional (3D) network where the lanthanum(III) ions are interconnected by both oxalate and sulfate groups. researchgate.net Another example is a sodium-containing lanthanum sulfate, which features an unusual 3D inorganic framework constructed from La–O–S tubes and cubic cages. researchgate.net The formation of these 2D and 3D networks is influenced by factors such as the presence of templating agents or other coordinating ligands. These extended structures are of interest for their potential applications in areas such as materials science.

Coordination Environments and Polyhedral Connectivity in Lanthanum(III) Sulfate Frameworks (e.g., [LaO9]n Chains, LaO8 Polyhedra)

In various forms of lanthanum sulfate, the lanthanum ion (La³⁺) is commonly found in a nine-coordinate environment, forming [LaO₉] polyhedra. mdpi.comresearchgate.net The geometry of this nine-coordinate complex is often described as a distorted tricapped trigonal prism. mdpi.com This coordination sphere is comprised of oxygen atoms originating from the sulfate anions and, in the case of hydrates, water molecules.

A notable example is the β-polymorph of anhydrous lanthanum(III) sulfate (β-La₂(SO₄)₃). mdpi.comresearchgate.net In this structure, the asymmetric unit cell contains a single La³⁺ ion coordinated by nine O²⁻ ions. mdpi.comresearchgate.net These [LaO₉] polyhedra are interconnected in a specific manner: they link to each other by sharing edges, which results in the formation of two-dimensional layers. mdpi.comresearchgate.net These layers are then further connected by [SO₄] tetrahedra that act as bridges, creating a stable three-dimensional network. mdpi.comresearchgate.net

The formation of one-dimensional chains is also observed in certain lanthanum sulfate structures. In some organically templated lanthanum sulfate compounds, the [LaO₉] polyhedra are linked by sulfate groups, generating infinite linear chains. researchgate.net This stretching of [LaO₉]n chains can influence the physical properties of the crystal. mdpi.com While a coordination number of nine is prevalent, other coordination environments, such as eight-coordination (LaO₈), may exist in different polymorphs or related lanthanide sulfate compounds. researchgate.net

The mode of polyhedral connectivity is a critical factor in the resulting crystal framework. The linking of these polyhedra can occur through shared corners, edges, or faces, leading to diverse structural dimensionalities, from finite clusters to infinite chains, sheets, and frameworks. geologyscience.ru In the case of β-La₂(SO₄)₃, the combination of edge-sharing [LaO₉] polyhedra and their subsequent bridging by sulfate tetrahedra exemplifies the creation of a complex 3D network from simpler coordination units. mdpi.comresearchgate.net

Table 1. Coordination and Connectivity in Lanthanum(III) Sulfate Structures

FeatureDescription
Primary Cation Lanthanum(III) (La³⁺)
Common Coordination Polyhedron [LaO₉]
Geometry of [LaO₉] Distorted Tricapped Trigonal Prism mdpi.com
Connectivity in β-La₂(SO₄)₃ [LaO₉] polyhedra link via edges to form 2D layers. mdpi.comresearchgate.net
Framework in β-La₂(SO₄)₃ 2D layers are bridged by [SO₄] tetrahedra to form a 3D network. mdpi.comresearchgate.net
Alternative Connectivity [LaO₉] polyhedra can be linked by sulfate groups to form 1D chains. researchgate.net

Spectroscopic Characterization of Lanthanum Iii Sulfate

Vibrational Spectroscopy of Lanthanum(III) Sulfate (B86663)

Vibrational spectroscopy, encompassing Raman and Infrared (IR) spectroscopy, is fundamental in characterizing the molecular structure of lanthanum(III) sulfate. These techniques probe the vibrational energy levels of the sulfate (SO₄²⁻) ions and water molecules within the crystal lattice.

Raman spectroscopy is a powerful non-destructive technique for identifying the vibrational modes of molecules. unizar-csic.es For lanthanum(III) sulfate, the Raman spectrum is dominated by the internal modes of the sulfate anion. A free sulfate ion, which has tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes: ν₁ (symmetric stretch), ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend). In the solid state, the crystal field and local site symmetry can cause these modes to split or shift.

A recent study identified a new polymorphic modification, β-La₂(SO₄)₃, formed by the thermal dehydration of the nonahydrate. mdpi.comresearchgate.net The experimental Raman spectra of this polymorph were consistent with calculated data, confirming the accuracy of its determined crystal structure. mdpi.comresearchgate.net The analysis of Raman spectra is crucial for differentiating between various crystalline forms, as different polymorphs exhibit distinct lattice vibrational modes due to their unique unit cell structures. spectroscopyonline.comlbt-scientific.com High spectral resolution is key to resolving the small differences in the energies of these modes. spectroscopyonline.comlbt-scientific.com

In hydrated forms, such as La₂(SO₄)₃·8H₂O and La₂(SO₄)₃·9H₂O, the Raman spectra become more complex. Polarized Raman spectra of single crystals of these hydrates have been recorded to assign the internal and external vibrational modes. researchgate.net Analysis of these spectra reveals the influence of hydrogen bonding and the non-individuality of the ions and molecules within the crystal. researchgate.net

The primary Raman active modes for the sulfate ion in lanthanum(III) sulfate compounds are typically observed in the following regions:

ν₁ (A₁): A very strong, sharp peak around 995-1010 cm⁻¹, corresponding to the symmetric S-O stretch.

ν₂ (E): A medium intensity peak around 450-470 cm⁻¹, representing the symmetric O-S-O bend.

ν₃ (F₂): A strong, often split band in the 1100-1200 cm⁻¹ region, due to the asymmetric S-O stretch.

ν₄ (F₂): A medium to strong band around 610-650 cm⁻¹, corresponding to the asymmetric O-S-O bend.

Table 1: Typical Raman Spectral Regions for Sulfate Modes in Lanthanum(III) Sulfate

Vibrational Mode Symmetry Wavenumber Range (cm⁻¹) Description
ν₁ A₁ 995 - 1010 Symmetric Stretch
ν₂ E 450 - 470 Symmetric Bend
ν₃ F₂ 1100 - 1200 Asymmetric Stretch

Note: The exact peak positions can vary depending on the specific polymorph, hydration state, and measurement conditions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. unizar-csic.es Like Raman spectroscopy, IR is highly sensitive to the vibrational modes of the sulfate ion and is particularly effective for detecting functional groups with strong dipole moments, such as the O-H bonds in water of hydration. mt.comjchps.com

For the sulfate ion, the Td symmetry selection rules state that only the asymmetric stretch (ν₃) and asymmetric bend (ν₄) modes are IR active. However, in the crystalline environment of lanthanum(III) sulfate, the local site symmetry is often lower than Td. This reduction in symmetry can cause the symmetric modes (ν₁ and ν₂) to become IR active and the degenerate modes (ν₂, ν₃, ν₄) to split into multiple bands. stxavierstn.edu.in

In hydrated lanthanum(III) sulfate, IR spectroscopy clearly reveals the presence of water molecules. mpg.de Broad absorption bands in the 3200-3600 cm⁻¹ region are characteristic of the O-H stretching vibrations, while bending vibrations of water molecules (H-O-H) typically appear around 1600-1650 cm⁻¹. mpg.deresearchgate.net The positions and shapes of these bands provide information about the strength and nature of hydrogen bonding within the crystal structure. mpg.de Experimental IR spectra for the β-La₂(SO₄)₃ polymorph have been shown to be in good agreement with calculated spectra, validating the structural model. mdpi.comresearchgate.net

Table 2: Key Infrared Absorption Regions for Lanthanum(III) Sulfate Hydrates

Wavenumber Range (cm⁻¹) Assignment
3200 - 3600 O-H stretching vibrations of water
1600 - 1650 H-O-H bending vibrations of water
1080 - 1200 ν₃ (asymmetric stretch) of SO₄²⁻
~980 ν₁ (symmetric stretch) of SO₄²⁻ (activated by reduced symmetry)
600 - 680 ν₄ (asymmetric bend) of SO₄²⁻

Raman and IR spectroscopy are often used in concert as they provide complementary information based on different selection rules. mt.comjchps.comnih.gov For a molecule or ion with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. jchps.com While the sulfate ion itself does not have a center of symmetry, the principle of complementary information still holds true.

Symmetry and Structure: The appearance of normally "forbidden" modes in either spectrum, along with the splitting of degenerate modes, provides direct evidence for a reduction in the symmetry of the sulfate ion from its ideal tetrahedral geometry. This is a powerful tool for deducing the local crystal environment and confirming the structure of different polymorphs. mdpi.comjchps.com

Functional Groups: IR spectroscopy is generally more sensitive to polar functional groups, making it superior for analyzing the hydroxyl (O-H) groups of water in hydrated samples. mt.comnih.gov Conversely, Raman spectroscopy is often better for analyzing the symmetric vibrations of the sulfate backbone. mt.com

Aqueous Systems: Raman spectroscopy is particularly well-suited for studying aqueous systems, as the Raman scattering from water is weak, allowing the signals from the dissolved or suspended lanthanum sulfate to be observed with minimal interference. mt.com

By combining the data from both techniques, a more complete vibrational profile of lanthanum(III) sulfate can be constructed, enabling detailed structural elucidation and compositional analysis. jchps.com

X-ray Photoelectron Spectroscopy (XPS) of Lanthanum(III) Sulfate Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. unizar-csic.esprinceton.edu The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

For lanthanum(III) sulfate, XPS spectra are acquired for the La 3d, S 2p, and O 1s core levels.

Lanthanum (La 3d): The La 3d region is the primary region for identifying the chemical state of lanthanum. thermofisher.comthermofisher.com The spectrum shows two main spin-orbit components, La 3d₅/₂ and La 3d₃/₂. Each of these components is further split into a doublet due to multiplet splitting or shake-up satellite features, which are characteristic of the La³⁺ oxidation state. thermofisher.comresearchgate.net For many lanthanum compounds, the La 3d₅/₂ main peak appears in the range of 834-836 eV, with a satellite peak appearing at a higher binding energy (e.g., 838-840 eV). researchgate.netresearchgate.net The energy separation and intensity ratio of the main peak and its satellite are diagnostic of the chemical environment. thermofisher.com

Sulfur (S 2p): The S 2p spectrum is used to identify the oxidation state of sulfur. For sulfate (SO₄²⁻), sulfur is in the +6 oxidation state. The S 2p spectrum for sulfates typically shows a single peak (which is an unresolved doublet of S 2p₃/₂ and S 2p₁/₂) at a binding energy of approximately 168-170 eV. This high binding energy is characteristic of the hexavalent state.

Oxygen (O 1s): The O 1s spectrum can be complex. In anhydrous La₂(SO₄)₃, a single peak corresponding to the oxygen in the sulfate group is expected around 531-533 eV. In hydrated samples, an additional peak or shoulder at a higher binding energy may appear, corresponding to the oxygen in water molecules or surface hydroxyl groups. researchgate.net

Table 3: Typical XPS Binding Energies for Lanthanum(III) Sulfate

Element Core Level Approximate Binding Energy (eV) Inferred Chemical State
Lanthanum La 3d₅/₂ 834 - 836 La³⁺
Sulfur S 2p 168 - 170 S⁶⁺ in SO₄²⁻

Note: Binding energies can be affected by surface charging, and calibration using a reference, such as adventitious carbon (C 1s at 284.8 eV), is standard practice.

Other Advanced Spectroscopic Techniques for Lanthanum(III) Sulfate Characterization

While vibrational and X-ray photoelectron spectroscopies are the primary methods, other advanced techniques can provide further characterization of lanthanum(III) sulfate.

Luminescence Spectroscopy: Lanthanum(III) itself is not luminescent as it lacks f-f electronic transitions in the visible or near-infrared regions. However, it can be used as a host material for other luminescent lanthanide ions (e.g., Eu³⁺, Tb³⁺). The luminescence spectra of these doped materials can indirectly provide structural information about the host La₂(SO₄)₃ lattice, as the crystal field affects the emission spectra of the dopant ions. researchgate.net The efficiency of luminescence is highly dependent on the presence of quenchers, such as O-H oscillators from coordinated water molecules. caltech.edu

UV-Vis Spectroscopy: As a dielectric material with a large bandgap, anhydrous lanthanum sulfate (β-La₂(SO₄)₃) does not show significant absorption in the UV-Vis range. mdpi.comresearchgate.net Its fundamental absorption edge is reported to be above 6.4 eV. mdpi.comresearchgate.net UV-Vis spectroscopy can be used to determine the concentration of lanthanum ions in solution, often by forming a colored complex with a reagent like arsenazo III. mdpi.comresearchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that can provide information on the oxidation state and local coordination environment of atoms in both crystalline and amorphous materials. princeton.edu For lanthanum sulfate, S K-edge XAS can confirm the +6 oxidation state of sulfur, as the absorption edge energy is highly sensitive to the formal oxidation state. princeton.edu

These advanced methods, while less commonly reported for basic characterization than IR, Raman, and XPS, offer specialized insights into the electronic structure, optical properties, and local atomic environment of lanthanum(III) sulfate.

Theoretical and Computational Investigations of Lanthanum Iii Sulfate Systems

Density Functional Theory (DFT) Calculations for Lanthanum(III) Sulfate (B86663) Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the structural and electronic properties of materials like lanthanum(III) sulfate from first principles.

First-principles calculations based on DFT have been employed to determine the electronic and optical properties of anhydrous lanthanum(III) sulfate. A study on a polymorphic modification, β-La₂(SO₄)₃, which crystallizes in the C2/c space group of the monoclinic system, has revealed its nature as a dielectric material.

DFT calculations indicated that the valence band of β-La₂(SO₄)₃ is primarily formed by the p-electrons of oxygen, while the conduction band is predominantly determined by the d-states of the lanthanum ions. The calculated electronic band gap, a crucial parameter for determining a material's electrical conductivity, varies depending on the approximation used in the DFT calculation. The Local Density Approximation (LDA) yielded a band gap of 6.4 eV, while the meta-GGA and HSE06 hybrid functional methods produced larger values of 7.07 eV and 8.37 eV, respectively. These high band gap values are consistent with a dielectric material.

Calculated Band Gap of β-La₂(SO₄)₃ Using Various DFT Functionals. Data sourced from.

DFT has been utilized to investigate the structure and properties of hydrated lanthanum sulfate clusters, specifically [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, in aqueous environments. A study examining clusters with m = 1 to 3 and n = 1 to 9, using the PBE0/6-311+G(d, p) level of theory, found that these hydrated clusters exist as contact ion pairs (CIP).

The calculations revealed saturation points for the first hydration shell around the clusters. For [La(SO₄)(H₂O)ₙ]⁺, the shell is saturated at n = 7. For [La(SO₄)₂(H₂O)ₙ]⁻ and [La(SO₄)₃(H₂O)ₙ]³⁻, saturation occurs at n = 6 and n = 3, respectively. A comparison of binding energies showed that the [La(SO₄)₂·(H₂O)₆]⁻ and [La(SO₄)₃·(H₂O)₃]³⁻ clusters have lower binding energies than the [LaSO₄·(H₂O)ₙ]⁺ clusters, which suggests that lanthanum sulfate has a tendency to aggregate in aqueous solutions. The study also calculated the hydration energies for the saturated clusters, providing quantitative insight into their stability.

Properties of Hydrated Lanthanum Sulfate Clusters from DFT Calculations. Data sourced from.

Molecular Dynamics (MD) Simulations of Lanthanum(III) Sulfate Systems

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for exploring the dynamic behavior of ions in solution, including their interactions with each other and with solvent molecules.

MD simulations, often used in conjunction with DFT, have been employed to study the ion association behavior of lanthanum(III) sulfate in water. These simulations confirm the findings from DFT cluster studies, indicating that lanthanum sulfate tends to form aggregates in aqueous solutions. The system favors the formation of contact ion pairs, where the lanthanum cation and sulfate anion are in direct contact, rather than being fully separated by water molecules. This aggregation behavior is a key characteristic of the lanthanum sulfate system in solution.

The hydration behavior involves the structuring of water molecules around the individual ions. For the La³⁺ ion, MD simulations have determined a coordination number of 6.075 for water molecules in the first hydration shell when in the presence of sulfate ions.

The coordination environment around the lanthanum(III) ion in an aqueous sulfate solution is a dynamic interplay between the sulfate anions and water molecules. MD simulations have shown that the La³⁺ ion is more inclined to coordinate with the oxygen atoms of the sulfate ions than with the oxygen atoms of the surrounding water molecules. This preference for the sulfate anion highlights the strong ion pairing tendency in the solution and is consistent with the observation of contact ion pair formation. The coordination number of water around the La³⁺ ion was calculated to be 6.075, reflecting the competition from the strongly coordinating sulfate ligands.

The Potential of Mean Force (PMF) is a critical concept in computational chemistry that describes the free energy of a system along a specific reaction coordinate, such as the distance between two ions. Calculating the PMF provides a quantitative measure of the stability of different ionic arrangements, including contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully dissociated ions. The free energy profile reveals the barriers that must be overcome for ions to associate or dissociate, governing the dynamics of these processes.

This technique is commonly implemented in MD simulations using enhanced sampling methods like umbrella sampling. In umbrella sampling, the system is simulated in a series of "windows," each restraining the ions at a specific separation distance, to ensure adequate sampling along the entire dissociation pathway.

While specific PMF calculations for the lanthanum(III) sulfate system were not detailed in the searched literature, this methodology is the standard and rigorous approach for quantifying the thermodynamics of ion pairing. It allows for the direct calculation of association constants and provides a molecular-level understanding of the forces and free energy changes that govern the formation and dissociation of ion pairs in solution.

Computational Modeling of Lanthanum(III) Ion Substitution in Sulfate Mineral Lattices (e.g., Barium Sulfate)

Theoretical and computational investigations offer significant insights into the atomic-level mechanisms governing the substitution of lanthanum(III) ions into the crystal lattices of sulfate minerals, such as barium sulfate (barite). These studies are crucial for understanding the energetic favorability and structural consequences of incorporating trivalent lanthanum into a divalent cation lattice.

Molecular modeling has been employed to investigate the energetics of substituting La³⁺ ions into the barium sulfate structure. acs.org A primary challenge in this substitution is the charge mismatch between the incoming trivalent lanthanum ion (La³⁺) and the host divalent barium ion (Ba²⁺). To maintain charge neutrality within the crystal lattice, the substitution of two La³⁺ ions is accompanied by the creation of one Ba²⁺ vacancy. acs.org This mechanism can be represented as:

2 La³⁺ + 1 V"Ba ↔ 2 Ba²⁺

where V"Ba represents a barium vacancy.

Computational models have been used to compare the energetic favorability of lanthanum substitution in the bulk of the barium sulfate crystal versus on its surface. acs.org Simulations of the (001) face of barium sulfate, a key surface in its crystal growth, have been performed to understand these differences. acs.org These models typically involve defining a surface region where ions are allowed to move and relax during energy minimization, and a fixed bulk region beneath it. acs.org

The incorporation of lanthanum into the barium sulfate lattice, as predicted by computational models, leads to measurable changes in the crystal's lattice parameters, a finding that has been corroborated by experimental X-ray diffraction data. acs.org These computational studies are essential for interpreting experimental observations on how lanthanum affects the crystallization and growth of sulfate minerals. acs.orgresearchgate.net

The following table summarizes the key energetic findings from computational modeling studies of ion substitution in barium sulfate.

Parameter Finding Implication
Substitution Energetics (La³⁺ vs. Ca²⁺) Lanthanum incorporation is less energetically favorable than calcium incorporation. acs.orgSuggests a higher energy barrier for La³⁺ to enter the lattice compared to isovalent cations.
Surface vs. Bulk Substitution (La³⁺) The replacement energy to substitute Ba²⁺ with La³⁺ is lower on the crystal surface than in the bulk. acs.orgLanthanum ions are more likely to be found on the surface layers of the mineral.
Charge Compensation Mechanism Substitution of three Ba²⁺ ions by two La³⁺ ions creates one Ba²⁺ vacancy to maintain charge balance. acs.orgThe presence of vacancies can influence the structural and chemical properties of the mineral.

Thermal Decomposition Pathways and Stability of Lanthanum Iii Sulfate

Thermogravimetric Analysis (TGA) of Lanthanum(III) Sulfate (B86663) Decomposition Processes

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal decomposition of lanthanum(III) sulfate by monitoring its mass change as a function of temperature. When the hydrated form, lanthanum(III) sulfate nonahydrate (La₂(SO₄)₃·9H₂O), is heated, it undergoes a series of dehydration steps before the anhydrous salt begins to decompose.

The initial stages involve the loss of water molecules. A study using combined Differential Thermal Analysis (DTA) and TGA identified four distinct stages for the dehydration of the nonahydrate. mdpi.com

75–160 °C: Loss of five water molecules to form La₂(SO₄)₃·4H₂O.

160–205 °C: Release of two more water molecules, resulting in the dihydrate, La₂(SO₄)₃·2H₂O.

205–240 °C: The dihydrate transforms into the monohydrate, La₂(SO₄)₃·H₂O.

Post-240 °C: The final water molecule is removed, yielding anhydrous β-La₂(SO₄)₃. mdpi.com

Once anhydrous, lanthanum(III) sulfate exhibits remarkable thermal stability, remaining unchanged up to approximately 860 °C. mdpi.com Beyond this temperature, the compound begins to decompose, marked by a significant mass loss corresponding to the release of sulfur oxides. This decomposition proceeds in two main steps: the formation of lanthanum oxysulfate (La₂O₂SO₄) and its subsequent conversion to lanthanum oxide (La₂O₃). mdpi.comresearchgate.net TGA curves clearly show these two distinct regions of mass loss at high temperatures.

Differential Scanning Calorimetry (DSC) in Lanthanum(III) Sulfate Thermal Studies

Differential Scanning Calorimetry (DSC) and the related technique, Differential Thermal Analysis (DTA), measure the difference in heat flow between a sample and a reference as a function of temperature. These methods are used to detect thermal events such as phase transitions and chemical reactions, providing thermodynamic data for the decomposition process.

For lanthanum(III) sulfate nonahydrate, DTA/DSC analysis reveals a series of endothermic peaks corresponding to the multi-step dehydration process. mdpi.comresearchgate.net The subsequent decomposition of the anhydrous β-La₂(SO₄)₃ is also characterized by distinct thermal events. The transformation to lanthanum oxysulfate (La₂O₂SO₄) is detected as an endothermic process in the temperature range of 860–1050 °C. mdpi.com A final endothermic signal is observed at much higher temperatures (1300–1440 °C), which corresponds to the decomposition of the oxysulfate intermediate into the final product, lanthanum oxide (La₂O₃). mdpi.comresearchgate.net

The enthalpy values associated with these decomposition steps, determined by DSC/DTA, highlight the high thermodynamic stability of both anhydrous lanthanum(III) sulfate and the lanthanum oxysulfate intermediate. mdpi.comresearchgate.net

The following table summarizes the thermal events recorded during the decomposition of La₂(SO₄)₃·9H₂O, as identified through DTA/TG analysis. mdpi.com

SignalTemperature Range (°C)ProcessEnthalpy (kJ/mol)
A75–160La₂(SO₄)₃·9H₂O → La₂(SO₄)₃·4H₂O + 5H₂O305
B160–205La₂(SO₄)₃·4H₂O → La₂(SO₄)₃·2H₂O + 2H₂O135
C205–240La₂(SO₄)₃·2H₂O → La₂(SO₄)₃·H₂O + H₂O75
D240–405La₂(SO₄)₃·H₂O → β-La₂(SO₄)₃ + H₂O90
E860–1050β-La₂(SO₄)₃ → La₂O₂SO₄ + 2SO₃430
F1300–1440La₂O₂SO₄ → La₂O₃ + SO₃315

Mechanistic Elucidation of Lanthanum(III) Sulfate Thermal Degradation

The thermal degradation of anhydrous lanthanum(III) sulfate is a sequential process that proceeds through a well-defined intermediate compound before forming the final stable oxide. researchgate.net

The first stage of decomposition for anhydrous lanthanum(III) sulfate involves the loss of sulfur trioxide (SO₃) to form a stable oxysulfate intermediate, La₂O₂SO₄. researchgate.netakjournals.com This reaction is generally reported to begin at temperatures ranging from 775 °C to 860 °C. mdpi.comwikipedia.org

The chemical equation for this step is: La₂(SO₄)₃(s) → La₂O₂SO₄(s) + 2SO₃(g)

This intermediate has been identified through techniques like X-ray diffraction (XRD) on samples heated to the corresponding temperature range indicated by TGA and DSC analyses. researchgate.netakjournals.com The formation of this stable oxysulfate is a common feature in the thermal decomposition of rare earth sulfates. researchgate.net

The lanthanum oxysulfate intermediate (La₂O₂SO₄) is stable over a wide temperature range but will decompose further upon heating to higher temperatures. mdpi.com This second decomposition step involves the loss of the remaining sulfate group as sulfur trioxide, yielding lanthanum(III) oxide (La₂O₃) as the final solid product. researchgate.netakjournals.com This transformation typically occurs at temperatures above 1100 °C, with some studies reporting the process in the range of 1300-1440 °C. mdpi.comwikipedia.org

The reaction is as follows: La₂O₂SO₄(s) → La₂O₃(s) + SO₃(g)

The final product, La₂O₃, is a highly stable refractory oxide. wikipedia.org The complete decomposition pathway from anhydrous lanthanum(III) sulfate to lanthanum(III) oxide is a key process in the production of lanthanum oxide from its sulfate salt. akjournals.com

The kinetics and thermodynamics of the decomposition of lanthanum(III) sulfate are sensitive to the experimental conditions, primarily the surrounding atmosphere and the heating rate. researchgate.net

Atmosphere: The decomposition process is affected by the partial pressure of the gaseous products (SO₃, which can further dissociate into SO₂ and O₂). Studies have shown that thermal decomposition initiates at lower temperatures in a vacuum compared to at atmospheric pressure. researchgate.net This is because the lower external pressure facilitates the escape of the gaseous decomposition products, shifting the reaction equilibrium towards the products according to Le Chatelier's principle. The specific composition of the atmosphere (e.g., inert like nitrogen versus reactive like air) can also influence the reaction, although the primary pathway via the oxysulfate remains consistent in both air and nitrogen. akjournals.com

Temperature and Heating Rate: The temperatures at which decomposition events occur are dependent on the heating rate used in the thermal analysis. researchgate.net Higher heating rates tend to shift the observed decomposition temperatures to higher values. Kinetic analysis, often performed using data from multiple heating rates, is necessary to determine parameters like activation energy, which describe the energy barrier to the decomposition reactions. researchgate.net The high temperatures required for both decomposition steps, along with their significant endothermic enthalpies, underscore the high thermal stability of both La₂(SO₄)₃ and the La₂O₂SO₄ intermediate. mdpi.com

Advanced Applications of Lanthanum Iii Sulfate in Functional Materials

Lanthanum(III) Sulfate (B86663) in Catalysis Research

The catalytic activity of lanthanum compounds, including lanthanum(III) sulfate, is a subject of extensive research. These materials have demonstrated considerable potential in enhancing the efficiency and selectivity of various chemical reactions, spanning both industrial processes and environmental remediation.

Lanthanum(III) sulfate serves as a catalyst in a variety of chemical reactions, where it is noted for increasing reaction rates and improving product yields. chemimpex.com In industrial settings, particularly in the production of fine chemicals, its catalytic properties are highly valued. chemimpex.com While specific applications often involve various forms of lanthanum, the principles extend to the sulfate salt. For instance, lanthanum-based catalysts are crucial in fluid catalytic cracking (FCC) within the petroleum industry, a process that converts heavy hydrocarbons into more valuable gasoline and other products. stanfordmaterials.com The high thermal stability of lanthanum compounds contributes to the robustness of these catalysts in high-temperature industrial environments. stanfordmaterials.com

Research has also highlighted the effectiveness of other lanthanum salts, such as lanthanum trifluoromethanesulfonate, in promoting complex organic reactions like the direct amidation of esters, a fundamental process in the synthesis of pharmaceuticals and other organic materials. organic-chemistry.orgacs.org These studies underscore the broad potential of lanthanum-based catalysts in diverse synthetic applications.

Table 1: Industrial Catalytic Processes Involving Lanthanum Compounds

Catalytic ProcessRole of Lanthanum CompoundIndustry
Fluid Catalytic Cracking (FCC)Enhances cracking efficiency and selectivity. stanfordmaterials.comPetroleum Refining
Fine Chemical SynthesisIncreases reaction rates and yields. chemimpex.comChemical Manufacturing
Hydrogenation of NitrilesActs as a surprisingly active and selective catalyst.Pharmaceutical, Agrochemical
TransesterificationServes as an effective acid-base combined catalyst.Biofuel, Polymers

The integration of lanthanum(III) sulfate into more complex catalytic systems is a key area of development for both organic synthesis and environmental applications. In organic chemistry, lanthanum-based catalysts are explored for their ability to facilitate the creation of complex molecules under mild conditions, which is crucial for reducing the environmental impact of chemical manufacturing. organic-chemistry.org

In the realm of environmental catalysis, lanthanum compounds are investigated for their potential in treating wastewater by helping to remove heavy metals and other pollutants. chemimpex.com They also play a role in reducing harmful emissions from automobiles when incorporated into catalytic converters. stanfordmaterials.com The ability of lanthanum-based materials to facilitate the conversion of pollutants into less harmful substances makes them a component in developing sustainable environmental technologies. stanfordmaterials.com Research into the adsorption properties of lanthanum ions in sulfate and nitrate (B79036) systems further informs their application in the treatment of rare earth-containing wastewater. mdpi.com

Lanthanum(III) Sulfate in Optoelectronic and Display Technologies

The unique electronic structure of lanthanide elements, including lanthanum, makes them indispensable in the field of optoelectronics. Lanthanum(III) sulfate is a key precursor in the production of phosphors, which are fundamental materials for modern lighting and display technologies.

Lanthanum(III) sulfate is utilized in the manufacturing of phosphors, which are substances that emit light when energized. chemimpex.com These phosphors are essential components in light-emitting diodes (LEDs) and various display screens. chemimpex.comstanfordmaterials.com While lanthanum itself does not typically act as the light-emitting center, it often forms the host lattice material into which other light-emitting rare earth elements, such as europium (for red and blue) or terbium (for green), are doped. stanfordmaterials.com

The host material plays a critical role in the phosphor's efficiency and stability. Lanthanum-based compounds provide a stable crystalline structure that can effectively absorb energy (for instance, from a blue or UV LED chip) and transfer it to the dopant ions, which then emit light at their characteristic wavelengths. stanfordmaterials.com This process is the foundation of how white LEDs and full-color displays are created. phosphortech.com The high purity and specific properties of lanthanum(III) sulfate make it a suitable starting material for synthesizing these complex phosphor powders, contributing to the development of energy-efficient and high-quality lighting solutions. chemimpex.comspectroscopyonline.com

Table 2: Lanthanide Dopants in Phosphor Technology

Lanthanide DopantHost Material ExampleEmitted ColorApplication
Europium (Eu³⁺)Yttrium Oxide/Sulfide (B99878)RedLEDs, Displays wikipedia.org
Europium (Eu²⁺)Barium Magnesium AluminateBlueWhite LEDs stanfordmaterials.com
Terbium (Tb³⁺)Yttrium Aluminium Garnet (YAG)GreenFluorescent Lamps, Displays stanfordmaterials.comwikipedia.org
Cerium (Ce³⁺)Yttrium Aluminium Garnet (YAG)Yellow (combines with blue to make white)White LEDs wikipedia.org

Lanthanum(III) Sulfate in Advanced Ceramics and Glass Science

The addition of lanthanum(III) sulfate or its derivative, lanthanum oxide, to ceramic and glass formulations imparts significant improvements in their physical and optical properties. This has led to the development of high-performance materials for specialized applications.

In glass manufacturing, lanthanum compounds are incorporated to enhance optical clarity and durability. chemimpex.com Specifically, the addition of lanthanum oxide (often derived from the thermal decomposition of salts like lanthanum sulfate) increases the refractive index of the glass while minimizing dispersion. stanfordmaterials.com This combination of properties is highly desirable for producing high-quality optical lenses for cameras, telescopes, and other precision optical instruments, as it allows for better light-bending capabilities and reduces chromatic aberration, leading to sharper images. stanfordmaterials.com

In the field of advanced ceramics, lanthanum compounds contribute to enhanced thermal stability. chemimpex.com Materials like lanthanum zirconate are investigated for high-temperature applications such as thermal barrier coatings in gas turbines, due to their low thermal conductivity and high phase stability at extreme temperatures. researchgate.net The incorporation of lanthanum into ceramic formulations can also improve their mechanical properties, making them suitable for demanding applications in electronics and aerospace. noahchemicals.com The use of lanthanum(III) sulfate as a precursor allows for the uniform distribution of lanthanum within the ceramic matrix during synthesis, leading to materials with consistent and superior performance characteristics.

Table 3: Properties Enhanced by Lanthanum in Glass and Ceramics

MaterialProperty EnhancedMechanism/BenefitApplication
Optical GlassHigh Refractive Index, Low DispersionImproves light focusing, reduces chromatic aberration. stanfordmaterials.comCamera Lenses, Telescopes
Specialty GlassThermal Stability, Chemical ResistanceIncreases durability in harsh environments. stanfordmaterials.comnoahchemicals.comLaboratory Glassware, Fiber Optics
Advanced CeramicsThermal Stability, Low Thermal ConductivityWithstands extreme temperatures. researchgate.netThermal Barrier Coatings, SOFCs mdpi.com
High-Performance CeramicsMechanical PropertiesImproves hardness and durability. noahchemicals.comElectronics, Aerospace Components

Lanthanum(III) Sulfate in Electrochemical Systems Research

Lanthanum-containing materials are actively being investigated for their potential to enhance the performance and safety of various electrochemical systems. Research has explored the incorporation of lanthanum into components like electrolytes and electrodes to improve ionic conductivity, stability, and efficiency. While much of this research focuses on lanthanum oxides, sulfides, and other salts, these studies provide a framework for understanding the potential roles of lanthanum(III) sulfate in the field.

Investigation as Solid Electrolyte Components (e.g., LATP-related materials)

Solid-state batteries are a promising next-generation energy storage technology, offering potential improvements in safety and energy density over conventional lithium-ion batteries with liquid electrolytes. A key component of these batteries is the solid electrolyte, which must exhibit high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. samaterials.com

One of the most promising families of solid electrolytes is the NASICON-type conductor, Lithium Lanthanum Titanate Phosphate (B84403) (LATP), with the general formula Li1+xAlxTi2-x(PO4)3. kaznu.kz LATP is noted for its high ionic conductivity, often exceeding 10-4 S/cm at room temperature, and its stability in air, which simplifies manufacturing. samaterials.comkaznu.kz Synthesis methods for LATP powders are varied, including sol-gel and melting techniques, which are then typically densified via sintering processes like Spark Plasma Sintering to form a dense ceramic with high ionic conductivity. fraunhofer.de

While lanthanum is a critical element in LATP, current synthesis routes typically employ precursors such as lanthanum nitrate or involve the solid-state reaction of oxides and phosphates. fz-juelich.deresearchgate.net Research has also been conducted on other lanthanum-based solid electrolytes, such as lanthanum silicate (B1173343) oxides (e.g., La9.33Si6O26), which show potential for high conductivity at moderate temperatures, especially when doped with other metal ions. nih.govui.ac.id The direct use of lanthanum(III) sulfate as a primary precursor in the synthesis of these specific solid electrolyte materials is not prominently featured in the reviewed literature. However, the established role of lanthanum in creating ion-conductive pathways in complex oxide and phosphate structures underscores the importance of the element in this application. ui.ac.id

Electrolyte Additives for Enhanced Battery Performance and Stability (e.g., Lithium-Sulfur Batteries)

Lithium-sulfur (Li-S) batteries are considered a highly promising energy storage technology due to their high theoretical energy density. nih.gov However, they face challenges, including the instability of the lithium metal anode and the "shuttle effect" of lithium polysulfides, which leads to poor cycling performance. nih.govresearchgate.net One strategy to mitigate these issues is the use of electrolyte additives.

Research has shown that lanthanum salts can be effective in this role. For instance, the introduction of lanthanum(III) nitrate as an electrolyte additive in Li-S batteries has been shown to stabilize the surface of the lithium anode. nih.gov The lanthanum ions facilitate the formation of a composite passivation film, including lanthanum/lithium sulfides, on the metallic lithium anode. This film helps to slow the electrochemical dissolution and deposition reactions, leading to a more stable anode surface morphology and improved cycle stability for the cell. nih.govresearchgate.net The lanthanum nitrate additive demonstrates the potential for lanthanide compounds to inhibit polysulfide dissolution and shuttling, which is a key barrier to the practical application of Li-S batteries. researchgate.net While studies have focused on lanthanum nitrate, the underlying principle of using a lanthanum salt to form a protective interface suggests that lanthanum(III) sulfate could potentially serve a similar function, although specific research on this application is less documented.

Applications in Supercapacitors and Ionic Conductivity Enhancement

Supercapacitors are energy storage devices that offer high power density and long cycle life. researchgate.net The performance of a supercapacitor is heavily dependent on its electrode materials. Research has explored various lanthanide compounds, particularly oxides and sulfides, for their potential in supercapacitor applications due to their ability to provide redox reactions that enhance charge storage. numberanalytics.com

Lanthanum sulfide (La2S3) has been investigated as a promising pseudocapacitive electrode material. researchgate.netresearchgate.net Studies on La2S3 films prepared by chemical methods have demonstrated significant specific capacitance. For example, an air-annealed La2S3 electrode achieved a maximum specific capacitance of 294 Fg-1 with 89% electrochemical stability over 1000 cycles. researchgate.net To further improve performance, composite materials have been developed. A composite of lanthanum sulfide and graphene oxide showed a specific capacitance of 312 F g−1. dntb.gov.ua Similarly, reduced graphene oxide (rGO)-templated lanthanum sulfide nanorods have been synthesized, showing enhanced discharge times and energy density compared to individual lanthanum sulfide nanorods. proquest.com

The table below summarizes the performance of various lanthanum sulfide-based materials in supercapacitor applications.

Electrode MaterialElectrolyteMax. Specific Capacitance (Scan Rate)Capacitance RetentionReference
La2S3 Electrode1 M Na2SO4358 F g-1 (5 mV s-1)78% over 1000 cycles researchgate.net
Air-Annealed La2S3Propylene Carbonate294 F g-1 (5 mV s-1)89% over 1000 cycles researchgate.net
La2S3/Graphene Oxide1 M Na2SO4312 F g-1 (5 mV s-1)Not Specified researchgate.net
rGO-templated La2S3Not Specified34.12 F/g (from GCD)91.60% over 2000 cycles proquest.com

Beyond supercapacitors, lanthanum compounds are also used to enhance ionic conductivity in other systems. For example, Ni-doped Lanthanum oxide (La2O3) has been developed as an ionic conducting membrane, achieving a conductivity of 0.187 S cm−1 at 550 °C, attributed to a high concentration of oxygen vacancies. rsc.org This demonstrates the broader utility of lanthanum-based materials in creating highly conductive functional materials.

Lanthanum(III) Sulfate in the Synthesis of Novel Hybrid Materials and Nanostructures

Lanthanum(III) sulfate serves as a precursor in the synthesis of advanced functional materials, including novel hybrid structures and nanostructures. iaea.orgwnxrematerial.com Hybrid materials, which combine organic and inorganic components, can exhibit synergistic properties absent in the individual constituents. nih.gov

A notable example is the hydrothermal synthesis of the first organically templated one-dimensional lanthanum sulfate, [C4N3H16][La(SO4)3]·H2O, using diethylenetriamine (B155796) (DETA) as the organic template. iaea.org The structure of this hybrid material consists of infinite linear chains of lanthanum sulfate held together by hydrogen bond interactions with the organic amine. This demonstrates the capability of lanthanum(III) sulfate to form ordered, crystalline hybrid frameworks. iaea.org

In the broader context of nanomaterial synthesis, lanthanum salts (including nitrates, chlorides, and sulfates) are utilized as precursors to create a variety of nanostructures. nih.govunl.edunanoient.org For instance, lanthanum sulfide (La2S3 and LaS2) nanocrystals have been synthesized via wet colloidal methods using rare-earth iodides, showcasing the creation of semiconducting nanostructures with size-dependent optical properties. acs.org While not using a sulfate precursor, this research highlights the versatility of lanthanum in forming nanoscale materials. The synthesis of lanthanum-based coordination polymers and other hybrid materials often involves the reaction of a lanthanum salt with organic ligands to create materials with applications in catalysis and biomedicine. nih.govnih.gov The use of lanthanum(III) sulfate is also noted in the synthesis of phosphors and catalysts, indicating its role as a foundational component in building complex functional materials. wnxrematerial.com

Environmental Remediation Research Utilizing Lanthanum Iii Sulfate Systems

Adsorption Mechanisms of Inorganic Contaminants by Lanthanum-Based Materials

The removal of inorganic contaminants by lanthanum-based materials is a multifaceted process governed by several key adsorption mechanisms. These mechanisms, which include ligand exchange, surface complexation, and electrostatic attraction, are fundamental to the high affinity and capacity of these materials for various pollutants. tandfonline.com

Ligand exchange is a predominant mechanism in the adsorption of anionic contaminants by lanthanum-based materials. nih.govresearchgate.net This process involves the displacement of surface hydroxyl groups (-OH) or other bound ligands on the hydrated lanthanum species by the target contaminant anions in the aqueous phase. The strong affinity of the La(III) ion for oxygen-containing ligands makes this a particularly effective pathway for the removal of oxyanions. doi.org The hydroxyl functional groups on the surface of lanthanum compounds, formed during their synthesis or interaction with water, are active sites for this exchange. researchgate.net

Surface complexation involves the formation of stable chemical complexes between the lanthanum ions at the adsorbent's surface and the contaminant ions. nih.govresearchgate.net This process can be distinguished into inner-sphere and outer-sphere complexation. Inner-sphere complexation, a form of chemisorption, involves the formation of direct coordinate bonds between the lanthanum center and the contaminant, often resulting from ligand exchange. researchgate.net Outer-sphere complexation is characterized by the retention of the hydration shell around the contaminant ion, which is then associated with the charged surface of the lanthanum adsorbent through electrostatic forces.

Electrostatic attraction plays a crucial role in the initial stage of adsorption, particularly for anionic contaminants. nih.govmdpi.com In aqueous solutions, the surface of lanthanum-based adsorbents can become protonated, leading to a net positive surface charge under acidic to neutral pH conditions. This positively charged surface then attracts negatively charged anions from the solution, facilitating their subsequent removal through more permanent mechanisms like ligand exchange and surface complexation. doi.orgmdpi.com

Phosphate (B84403) Adsorption and Eutrophication Control using Lanthanum(III) Sulfate (B86663) Systems

Lanthanum(III) sulfate is a key precursor in systems designed for the control of eutrophication, a major environmental issue caused by excess phosphorus in water bodies. mdpi.comresearchgate.net The high affinity of lanthanum for phosphate is leveraged to remove dissolved phosphorus from the water column, thereby limiting the growth of algae and mitigating the effects of eutrophication. mdpi.comnih.gov

The primary mechanism for phosphate removal by lanthanum(III) is the formation of a highly insoluble and stable precipitate, lanthanum phosphate (LaPO₄). mdpi.com This compound often forms as a hydrated species, such as rhabdophane (B76276) (LaPO₄·nH₂O), which has a very low solubility product. nih.govnih.gov The reaction between aqueous lanthanum ions and phosphate ions leads to the precipitation of these insoluble species, effectively sequestering the phosphorus from the aquatic environment. nih.govsciendo.com The formation of rhabdophane is a key factor in the long-term stability of the captured phosphate, preventing its re-release into the water column. nih.gov The morphology of the resulting lanthanum phosphate, such as the formation of nanofibers, can be influenced by reaction conditions like pH. iaea.org

Adsorption Characteristics of Lanthanum-Based Materials for Phosphate
Lanthanum MaterialMaximum Adsorption Capacity (mg P/g)Optimal pH RangePrimary Adsorption Mechanism
Lanthanum-modified mesoporous silica27.983-6Electrostatic attraction, Ligand exchange
Lanthanum-doped biochar46.37Not SpecifiedNot Specified
Lanthanum-modified sludge biochar140.2373.0Complexation, Ion-exchange

Drinking Water Treatment Residues (DWTR), a byproduct of water purification processes, can be repurposed as an adsorbent for phosphorus. However, its native adsorption capacity is often limited. The modification of DWTR with lanthanum, which can be achieved using a solution of lanthanum(III) sulfate, significantly enhances its phosphorus removal capabilities. nih.gov Lanthanum loading increases the number of active adsorption sites on the DWTR surface. nih.gov This enhancement is attributed to the strong affinity of the loaded lanthanum for phosphate, leading to both rapid initial adsorption and stable long-term immobilization of phosphorus. nih.gov This approach not only provides an effective method for eutrophication control but also promotes the beneficial recycling of a waste product. researchgate.net

Impact of Lanthanum Modification on DWTR Phosphorus Adsorption
MaterialInitial P Adsorption Rate (mg g⁻¹ d⁻¹)Enhancement Factor
Raw DWTR1.00-
La-modified DWTR (with separation)6.086.08x
La-modified DWTR (without separation)6.036.03x

Influence of Environmental Factors (e.g., pH) on Phosphate Removal Efficiency

The efficiency of phosphate removal using lanthanum-based adsorbents is significantly influenced by the pH of the aqueous solution. mdpi.comnih.gov The pH affects both the surface charge of the adsorbent material and the chemical forms of phosphate ions in the water. mdpi.com In acidic conditions (lower pH), phosphate is predominantly present as dihydrogen phosphate (H₂PO₄⁻), while in alkaline conditions (higher pH), it exists as hydrogen phosphate (HPO₄²⁻). mdpi.com

Research indicates that lanthanum-based materials are effective over a broad pH range. For instance, lanthanum demonstrates remarkable efficacy in reducing phosphate content within a pH range of 4.5 to 8.5. doi.orgepa.gov Some studies have shown that lanthanum-modified adsorbents can maintain efficient phosphate removal in a wide pH range of 3 to 9. doi.org The optimal pH for phosphate adsorption can vary depending on the specific composition of the lanthanum-based adsorbent. mdpi.com

For some lanthanum-modified biochars, the maximum phosphate removal rate was achieved at a pH of 3.0, with a significant decrease in adsorption observed as the pH exceeded 5.0. mdpi.com Another study on lanthanum-modified sludge biochar noted that the capability to adsorb phosphates increased as the pH rose from 3 to 5. mdpi.com In contrast, for lanthanum-modified zeolite, optimal performance was achieved in a pH range of approximately 5.0 to 7.0. nih.gov

The mechanism of interaction is also pH-dependent. At low pH values, the adsorbent surface is often positively charged, which enhances the electrostatic attraction with negatively charged phosphate ions. mdpi.commdpi.com As the pH increases, Lewis acid-base interactions can become the dominant adsorption process. nih.gov However, at very high pH levels (e.g., above 8.1 or even 11), the removal efficiency can decrease due to competition from hydroxide (B78521) ions and the potential precipitation of lanthanum hydroxide, which can impede the adsorption process. mdpi.comsdu.dk

Table 1: Effect of pH on Phosphate Removal by Various Lanthanum-Based Adsorbents

Adsorbent Material Optimal pH Range for Phosphate Removal Reference
Lanthanum (in precipitation) 4.5 - 8.5 doi.orgepa.gov
Lanthanum-Coated Biochar 3.0 - 9.0 doi.org
Lanthanum-Modified Sludge Biochar (La-SBBC) 3.0 mdpi.com
Lanthanum-Modified Sludge Biochar (LaSBC) 3.0 - 5.0 mdpi.com
Lanthanum-Modified Zeolite (LMZ) ~5.0 - ~7.0 nih.gov
Lanthanum-Doped Activated Carbon Fiber Higher in acidic solutions nih.gov

Adsorption of Other Inorganic Anions (e.g., Arsenic, Fluoride) by Lanthanum(III) Sulfate Modified Sorbents

Beyond phosphate, sorbents modified with lanthanum compounds have demonstrated significant potential for the removal of other hazardous inorganic anions, such as arsenic and fluoride (B91410), from water. nih.govmdpi.com The strong affinity of lanthanum for these electronegative species makes it a versatile component in the development of broad-spectrum adsorbents. researchgate.netmdpi.com

Arsenic Removal: Lanthanum-modified materials have been shown to effectively adsorb arsenic, particularly in its pentavalent form, arsenate (As(V)). mdpi.comresearchgate.net For example, modifying a commercial iron oxide-based sorbent with lanthanum(III) ions nearly tripled its maximum sorption capacity for As(V), from 22.37 mg/g to 61.97 mg/g. mdpi.com The mechanisms for arsenic removal by lanthanum-based materials can include a mix of electrostatic attraction, ion-exchange, and surface complexation, with the dominant process often depending on the solution's pH. researchgate.net In another study, a nanocomposite of graphene oxide and lanthanum fluoride showed a maximum adsorption capacity for As(V) of 18.52 mg/g. researchgate.net

Fluoride Removal: Lanthanum-modified sorbents are also highly effective for the defluoridation of water. nih.govmdpi.com A lanthanum-modified zeolite, synthesized from coal fly ash, exhibited a maximum fluoride adsorption capacity of 141.5 mg/g. nih.gov The optimal performance for this material was observed in a pH range of 5.0 to 7.0, with the primary adsorption mechanism identified as ligand exchange between fluoride ions and hydroxyl groups on the adsorbent's surface. nih.gov Similarly, lanthanum-modified biochar derived from municipal sludge showed a maximum theoretical adsorption capacity for fluoride of 40.338 mg/g and was stable in a pH range of 5.0 to 8.0. mdpi.com Another study using lanthanum-modified clay reported a fluoride adsorption capacity of 1.96 mg/g. researchgate.net

Table 2: Adsorption Capacities of Lanthanum-Modified Sorbents for Arsenic and Fluoride

Target Anion Adsorbent Material Maximum Adsorption Capacity (mg/g) Reference
Arsenic (As(V)) Lanthanum(III)-Modified Iron Oxide 61.97 mdpi.com
Arsenic (As(V)) Graphene Oxide-Lanthanum Fluoride 18.52 researchgate.net
Fluoride Lanthanum-Modified Zeolite (LMZ) 141.5 nih.gov
Fluoride Lanthanum-Modified Sludge Biochar (La-SBC-700) 40.338 mdpi.com
Fluoride Lanthanum-Modified Clay (LMC) 1.96 researchgate.net

Regeneration and Reusability Studies of Lanthanum(III) Sulfate-Based Adsorbents in Environmental Applications

The economic feasibility and sustainability of using lanthanum-based adsorbents in large-scale environmental applications depend heavily on their ability to be regenerated and reused for multiple cycles. mdpi.comnih.gov Regeneration involves desorbing the captured pollutants, thereby restoring the adsorbent's capacity for further use. mdpi.com

Various chemical agents have been investigated for the regeneration of spent lanthanum-based adsorbents, with alkaline solutions, particularly sodium hydroxide (NaOH), being commonly and effectively used. nih.govnih.govresearchgate.net The high concentration of hydroxide ions effectively displaces the adsorbed phosphate or fluoride anions from the lanthanum active sites. For instance, a lanthanum-modified zeolite saturated with fluoride was successfully desorbed using a NaOH solution, allowing the regenerated material to be reused. nih.gov Similarly, a study found that a 1.0 M NaOH solution could remove over 94% of adsorbed phosphate from a lanthanum-based adsorbent. researchgate.net In some cases, a solution of sodium chloride (NaCl) has also been used effectively in alkaline conditions. nih.gov

The reusability of these materials has been demonstrated over several adsorption-desorption cycles. One study on a lanthanum hydroxide composite adsorbent showed that after four regeneration cycles using 0.5 M NaOH, the phosphate removal rate was still maintained at 85%, indicating good cycling stability. nih.gov Another investigation reported a decline in phosphate removal from 98.7% to 80.6% after four reuse cycles. researchgate.net The ability to effectively regenerate and reuse these materials not only reduces operational costs but also minimizes secondary waste generation, enhancing their environmental benefits. mdpi.comnih.gov

Table 3: Regeneration and Reusability of Lanthanum-Based Adsorbents

Adsorbent Material Regenerating Agent Number of Cycles Final Removal Efficiency/Capacity Reference
La(OH)₃/CK-DETA Composite 0.5 M NaOH 4 85% nih.gov
Lanthanum-Based Adsorbent (ASC) 1.0 M NaOH 4 80.6% researchgate.net
Lanthanum-Modified Zeolite (LMZ) NaOH Solution Multiple Successful reuse demonstrated nih.gov
Lanthanum-Modified Zeolite (LZA) 0.8 mol/L NaCl (alkaline) Multiple High regeneration efficiency (up to 100%) nih.gov

Interactions of Lanthanum Iii with Sulfate and Other Anions in Solution

Ion Association and Complexation Phenomena in Aqueous Lanthanum(III) Sulfate (B86663) Solutions

In aqueous solutions, lanthanum(III) and sulfate ions exhibit strong tendencies to associate, leading to the formation of ion pairs and complexes. wikipedia.org This association is more pronounced compared to lanthanum's interactions with anions like chloride or nitrate (B79036). wikipedia.org The process involves the displacement of water molecules from the hydration shell of the La³⁺ ion by sulfate ions, resulting in the formation of distinct chemical entities within the solution. wikipedia.orgmdpi.com

Theoretical investigations using density functional theory (DFT) have shown that hydrated lanthanum(III) sulfate clusters exist in the microscopic state of contact ion pairs (CIP) in aqueous solutions. mdpi.com This means the lanthanum and sulfate ions are in direct contact, without a separating layer of water molecules. These studies have examined the structures and properties of clusters with the general formula [La(SO₄)ₘ·(H₂O)ₙ]⁽³⁻²ᵐ⁾, where m ranges from 1 to 3 and n from 1 to 9. mdpi.com

Key findings from these computational models include:

The clusters [La(SO₄)(H₂O)ₙ]⁺, [La(SO₄)₂·(H₂O)ₙ]⁻, and [La(SO₄)₃·(H₂O)ₙ]³⁻ achieve saturation of their first hydration shell at n = 7, 6, and 3, respectively. mdpi.com

Molecular dynamics simulations indicate that the lanthanum ion is more inclined to coordinate with the oxygen atoms of the sulfate ion than with the oxygen from water molecules. mdpi.com

The binding energies of the di- and tri-sulfato clusters, [La(SO₄)₂·(H₂O)₆]⁻ and [La(SO₄)₃·(H₂O)₃]³⁻, are lower than that of the mono-sulfato cluster, [LaSO₄·(H₂O)ₙ]⁺, suggesting a tendency for lanthanum sulfate to aggregate in solution. mdpi.com

The stability of the complexes formed between lanthanum(III) and sulfate is quantified by their stability constants (β). These constants are crucial for predicting the speciation of lanthanum in sulfate-containing solutions. For the 1:1 complex, LaSO₄⁺, the formation constant has been determined and extrapolated to zero ionic strength. The logarithmic value of this stability constant is reported as:

log β = 3.5 ± 0.3 for the LaSO₄⁺(aq) species. researchgate.net

The species La(SO₄)₂⁻ has also been detected in solution. researchgate.net The formation of these stable complex ions with sulfate is a key factor that complicates the treatment of sulfate solutions containing rare earth elements (REEs). researchgate.net

Influence of Sulfate Concentration on Lanthanum(III) Behavior in Solution

The concentration of sulfate ions in a solution significantly impacts the behavior of lanthanum(III). Studies on the adsorption of lanthanum onto adsorbents like bentonite (B74815) have shown that as the background sulfate concentration increases, the adsorption efficiency of lanthanum decreases. For example, in one study, as the sulfate concentration was raised from 0.005 mol/L to 0.5 mol/L, the adsorption efficiency dropped from 66.4% to 60.8%. Current time information in Los Angeles, CA, US.

Furthermore, an increased sulfate concentration can lead to reduced selectivity for REEs during separation processes that utilize ion exchange with sulfonic resins. researchgate.net This is due to the strong complexation between the REE ions and sulfate in the aqueous phase, which competes with the ion exchange mechanism.

Comparative Adsorption Studies of Lanthanum(III) in Sulfate versus Nitrate Systems on Adsorbents (e.g., Bentonite)

Comparative studies on the adsorption of lanthanum(III) onto bentonite clay from sulfate and nitrate systems reveal a marked difference in behavior, with the sulfate system being more favorable for adsorption. researchgate.netCurrent time information in Los Angeles, CA, US. The maximum adsorption capacity of lanthanum on bentonite in a sulfate system is approximately 1.7 times greater than in a nitrate system. researchgate.netCurrent time information in Los Angeles, CA, US.

The adsorption process in both systems is spontaneous, as indicated by negative Gibbs free energy (ΔG°) values. Current time information in Los Angeles, CA, US. However, the thermodynamics differ, as shown in the table below. The adsorption in the nitrate system is more sensitive to changes in pH and the concentration of the background electrolyte. Current time information in Los Angeles, CA, US.

Thermodynamic Parameters for Lanthanum(III) Adsorption on Bentonite
ParameterNitrate SystemSulfate SystemReference
ΔH° (kJ/mol)10.387.53 researchgate.netCurrent time information in Los Angeles, CA, US.
ΔS° (J/mol·K)61.5476.24 researchgate.netCurrent time information in Los Angeles, CA, US.
ΔG° (kJ/mol)-27.64 to -31.48-27.64 to -31.48 researchgate.netCurrent time information in Los Angeles, CA, US.

The positive enthalpy change (ΔH°) for both systems indicates that the adsorption processes are endothermic. Current time information in Los Angeles, CA, US. The higher entropy change (ΔS°) in the sulfate system suggests a greater increase in randomness at the solid-liquid interface during adsorption. Current time information in Los Angeles, CA, US.

Implications for Rare Earth Element Separation Processes (Focus on solution chemistry and interactions)

The unique solution chemistry of lanthanum(III) sulfate has significant implications for REE separation processes. The relatively low solubility of REE sulfates, particularly in the presence of alkali metal ions which leads to the formation of even less soluble double sulfates, is a cornerstone of certain separation techniques. ustc.edu.cn

Selective Precipitation : The formation of sodium lanthanum sulfate double salts, such as NaLa(SO₄)₂·H₂O, is used to selectively precipitate and recover lanthanum from industrial leachates, separating it from other metals. heegermaterials.comresearchgate.net This process is optimized by controlling parameters like temperature and the molar ratio of sodium to lanthanum. heegermaterials.com

Solvent Extraction : In many hydrometallurgical circuits, REEs are first leached from ores using sulfuric acid, converting them into REE sulfates. rsc.org While this is an effective leaching method, the separation of individual REEs is often more efficient from chloride or nitrate media. ustc.edu.cn Therefore, the sulfate solution may be an intermediate step before conversion to another salt form for subsequent purification by solvent extraction. The strong complexation in sulfate media can affect extraction efficiency and selectivity. researchgate.net

Hydrothermal Transport : In geological contexts, sulfate has been identified as an important carrier for REEs in hydrothermal fluids. The stability of REE-sulfate complexes allows for the transport and eventual mineralization of these valuable elements. Understanding these interactions is key to modeling the formation of REE ore deposits.

Q & A

Q. What are the standard methods for synthesizing lanthanum sulfate [La₂(SO₄)₃], and how do reaction conditions influence product purity?

Lanthanum sulfate is typically synthesized by reacting lanthanum precursors (oxide, hydroxide, or carbonate) with sulfuric acid:

  • La₂O₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3H₂O
  • La₂(CO₃)₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3CO₂ + 3H₂O

Q. Key factors affecting purity :

  • Acid concentration : Excess sulfuric acid ensures complete reaction but may require neutralization steps.
  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions.
  • Crystallization : Slow cooling yields larger crystals with fewer impurities.

Characterization : Use X-ray diffraction (XRD) for phase identification and inductively coupled plasma (ICP) for elemental analysis .

Q. What analytical techniques are critical for characterizing lanthanum sulfate’s structural and surface properties?

  • X-ray photoelectron spectroscopy (XPS) : Determines oxidation states (e.g., La³⁺, SO₄²⁻) and surface composition .
  • Scanning electron microscopy (SEM) : Reveals morphology (e.g., hexagonal crystals) and coating uniformity in corrosion studies .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and hydration/dehydration behavior (e.g., dehydration at 400°C) .

Q. How does lanthanum sulfate behave in aqueous solutions, and what factors influence its solubility?

Lanthanum sulfate exhibits limited solubility in water, decreasing with temperature. Key factors:

  • pH : Acidic conditions (pH < 3) enhance solubility via protonation of sulfate ions.
  • Counterions : Presence of chloride or nitrate ions reduces solubility due to common ion effects.
  • Temperature : Solubility decreases from ~5.6 g/100 mL at 20°C to ~2.1 g/100 mL at 100°C .

Methodological note : Conduct solubility experiments under controlled ionic strength and temperature, using ICP-OES for quantification.

Advanced Research Questions

Q. How can researchers resolve contradictions in lanthanum sulfate leaching efficiency under varying sulfuric acid concentrations?

Contradiction : Higher sulfuric acid concentrations (>10%) reduce lanthanum leaching efficiency despite increased proton activity . Mechanism : At high H₂SO₄ concentrations, sulfate ions form stable complexes (e.g., [La(SO₄)₃]³⁻), reducing La³⁺ mobility. In contrast, HCl promotes soluble LaCl₃ .

Q. Experimental design :

Compare leaching kinetics in H₂SO₄ vs. HCl using varying concentrations (10–48%).

Monitor ion speciation via Raman spectroscopy or UV-Vis.

Validate with thermodynamic modeling (e.g., PHREEQC).

Q. What advanced methodologies optimize lanthanum sulfate’s performance in corrosion-resistant coatings?

Case study : Citric acid-modified La₂(SO₄)₃ coatings on galvanized steel showed 2× higher corrosion resistance than unmodified coatings .

Q. Optimization strategies :

  • Additive selection : Citric acid chelates La³⁺, improving coating adhesion and homogeneity.
  • Electrochemical testing : Use electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance.
  • Accelerated aging : Perform salt spray tests (ASTM B117) to simulate long-term performance.

Q. How can lanthanum sulfate be integrated into functional materials (e.g., catalysts or semiconductors), and what challenges arise?

Applications :

  • Semiconductor etching : La₂(SO₄)₃ acts as a non-plasma etchant due to its oxidative properties .
  • Phosphorus recovery : La-based biochar derived from La₂(SO₄)₃ selectively adsorbs phosphate ions (Langmuir capacity: 45 mg/g) .

Q. Challenges :

  • Hygroscopicity : La₂(SO₄)₃ absorbs moisture, requiring anhydrous synthesis conditions .
  • Byproduct management : Residual sulfate ions may require ion exchange or precipitation.

Methodology : Use sol-gel synthesis for controlled material porosity and surface area.

Q. What are the pitfalls in interpreting XPS and XRD data for lanthanum sulfate, and how can they be mitigated?

Common issues :

  • Surface contamination : Hydroxide/carbonate species may form during sample handling. Mitigate via glovebox preparation.
  • Peak overlap : La 3d and S 2p peaks may overlap with adventitious carbon. Use monochromatic Al-Kα XPS sources .
  • Amorphous phases : XRD may miss amorphous La(OH)₃. Complement with TEM and selected-area electron diffraction (SAED) .

Q. How does lanthanum sulfate interact with biological systems, and what are implications for environmental toxicity studies?

Key findings :

  • Phytotoxicity : La₂(SO₄)₃ at >100 ppm inhibits maize root growth by disrupting jasmonic acid signaling .
  • Microbial inhibition : Sulfate-reducing bacteria are suppressed via La³⁺ binding to cell membranes .

Q. Experimental design :

  • Use hydroponic assays with ICP-MS for La³⁺ uptake quantification.
  • Conduct microbial viability tests (e.g., LIVE/DEAD staining) under controlled La³⁺ concentrations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.